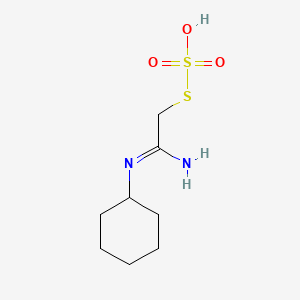
Methanethiol, (N-cyclohexyl)amidino-, hydrogen sulfate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanethiol, (N-cyclohexyl)amidino-, hydrogen sulfate (ester) is an organosulfur compound It is characterized by the presence of a methanethiol group, an amidino group attached to a cyclohexyl ring, and a hydrogen sulfate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanethiol, (N-cyclohexyl)amidino-, hydrogen sulfate (ester) involves several steps. One common method is the reaction of methanethiol with N-cyclohexylcarbodiimide to form the amidino intermediate. This intermediate is then reacted with sulfuric acid to produce the hydrogen sulfate ester. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methanethiol, (N-cyclohexyl)amidino-, hydrogen sulfate (ester) can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The hydrogen sulfate ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents like sodium methoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted esters.
Scientific Research Applications
Methanethiol, (N-cyclohexyl)amidino-, hydrogen sulfate (ester) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methanethiol, (N-cyclohexyl)amidino-, hydrogen sulfate (ester) involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The amidino group can interact with nucleophilic sites, while the thiol group can form disulfide bonds with cysteine residues in proteins.
Comparison with Similar Compounds
Similar Compounds
Methanethiol: A simpler thiol compound with a similar sulfur-containing group.
Ethanethiol: Another thiol compound with an ethyl group instead of a methylene group.
Cyclohexylamine: Contains a cyclohexyl group but lacks the thiol and sulfate ester groups.
Uniqueness
Methanethiol, (N-cyclohexyl)amidino-, hydrogen sulfate (ester) is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the amidino group attached to a cyclohexyl ring, along with the hydrogen sulfate ester, makes it a versatile compound with diverse applications.
Properties
CAS No. |
40283-55-4 |
|---|---|
Molecular Formula |
C8H16N2O3S2 |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
[(1-amino-2-sulfosulfanylethylidene)amino]cyclohexane |
InChI |
InChI=1S/C8H16N2O3S2/c9-8(6-14-15(11,12)13)10-7-4-2-1-3-5-7/h7H,1-6H2,(H2,9,10)(H,11,12,13) |
InChI Key |
DSKDIOZEEJPDAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N=C(CSS(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14653103.png)

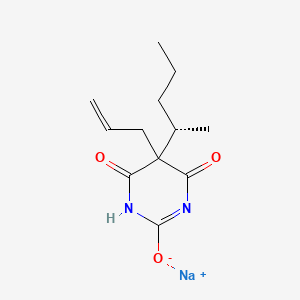
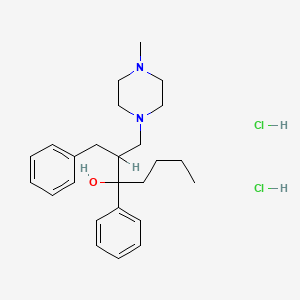
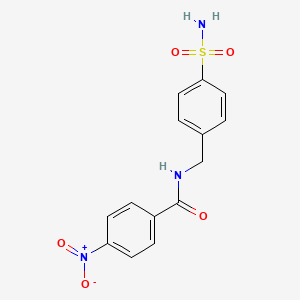

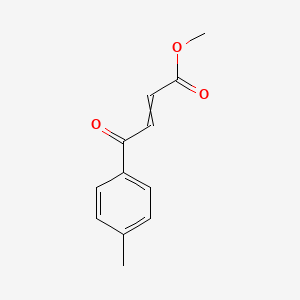

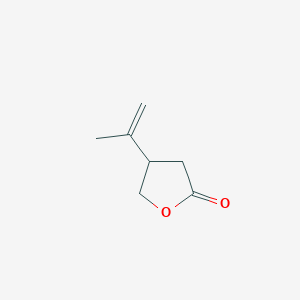
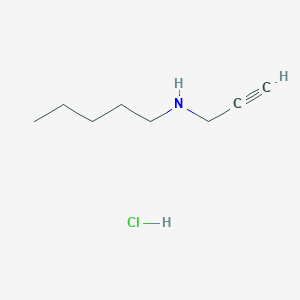



![2-[([1,1'-Biphenyl]-4-yl)methylidene]-N-phenylhydrazine-1-carboximidic acid](/img/structure/B14653185.png)
